[U-13C]-Ochratoxin A

Catalog No.
S973802
CAS No.
911392-42-2
M.F
C20H18ClNO6
M. Wt
423.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[U-13C]-Ochratoxin A

CAS Number

911392-42-2

Product Name

[U-13C]-Ochratoxin A

IUPAC Name

(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-(113C)methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid

Molecular Formula

C20H18ClNO6

Molecular Weight

423.67 g/mol

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1

InChI Key

RWQKHEORZBHNRI-VQZPEEAASA-N

SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Isomeric SMILES

[13CH3][13C@@H]1[13CH2][13C]2=[13C]([13CH]=[13C]([13C](=[13C]2[13C](=O)O1)O)[13C](=O)N[13C@@H]([13CH2][13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)[13C](=O)O)Cl

[U-13C]-Ochratoxin A is a stable isotope-labeled derivative of ochratoxin A, a mycotoxin produced by various fungi, including Aspergillus and Penicillium species. The chemical formula for [U-13C]-Ochratoxin A is C20H18ClNO6, with a molecular weight of approximately 403.82 g/mol. The compound features an isocoumarin structure linked to L-phenylalanine via an amide bond, characterized by the presence of a chlorine atom and several functional groups, including a carboxyl and hydroxyl group, which contribute to its biological activity and toxicity .

Internal Standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The primary application of [U-13C]-Ochratoxin A in scientific research is as an internal standard for LC-MS/MS analysis of Ochratoxin A in various samples. Ochratoxin A is a mycotoxin, a toxic secondary metabolite produced by certain fungi, that can contaminate food products like grapes, wine, coffee, and cereals []. LC-MS/MS is a highly sensitive and specific analytical technique used to detect and quantify Ochratoxin A in complex matrices.

[U-13C]-Ochratoxin A serves as a reference compound during LC-MS/MS analysis. Because it has the same chemical structure as Ochratoxin A but with all 20 carbon atoms replaced by the heavier isotope (¹³C), it behaves identically during chromatography but has a slightly different mass spectrum. This allows scientists to account for variations in sample preparation, ionization efficiency, and matrix effects that might affect the measurement of Ochratoxin A. By comparing the signal intensity of the analyte (Ochratoxin A) to the signal intensity of the internal standard ([U-¹³C]-Ochratoxin A), researchers can obtain a more accurate quantification of Ochratoxin A in the sample.

Advantages of Using [U-¹³C]-Ochratoxin A as an Internal Standard

  • Improved Accuracy: [U-¹³C]-Ochratoxin A compensates for matrix effects and variations in instrument response, leading to more accurate quantification of Ochratoxin A in complex food samples.
  • Isotopic Purity: Commercially available [U-¹³C]-Ochratoxin A is typically isotopically pure (>98%), ensuring reliable results.
  • Specificity: The mass difference between Ochratoxin A and [U-¹³C]-Ochratoxin A allows for specific detection and quantification in the presence of interfering compounds.

The chemical behavior of [U-13C]-Ochratoxin A includes various reactions typical of organic compounds:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, producing oxidized derivatives.
  • Reduction: This reaction typically results in the formation of reduced products from oxidized forms.
  • Hydrolysis: The reaction with water can lead to the breakdown of the compound into simpler molecules.
  • Conjugation Reactions: These involve the attachment of the compound to other molecules, which can influence its solubility and biological activity .

Ochratoxin A is known for its nephrotoxic effects, particularly in pigs, where it induces porcine nephropathy. It has also been implicated in carcinogenicity and teratogenicity in various animal models. The mechanism of action includes the promotion of oxidative stress through lipid peroxidation and inhibition of protein synthesis by disrupting amino acylation processes. Additionally, ochratoxin A can interfere with mitochondrial functions leading to apoptosis .

The synthesis of [U-13C]-Ochratoxin A typically involves:

  • Isotope Labeling: Utilizing carbon-13 labeled precursors for the synthesis of ochratoxin A.
  • Chemical Synthesis: This may include multi-step organic synthesis techniques such as:
    • Formation of the isocoumarin core.
    • Coupling with L-phenylalanine through amide bond formation.
  • Purification: Techniques such as chromatography are employed to isolate and purify the final product from by-products and unreacted materials .

[U-13C]-Ochratoxin A is primarily used in research settings as a standard for analytical methods aimed at detecting ochratoxins in food and biological samples. Its isotopic labeling allows for enhanced sensitivity and specificity in quantitative analyses using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it serves as a tool in toxicological studies to understand the mechanisms underlying ochratoxin toxicity .

Research on interaction studies involving [U-13C]-Ochratoxin A focuses on its binding affinity to proteins and cellular receptors, as well as its metabolic pathways in organisms. Studies have shown that ochratoxin A can interact with various cellular components leading to alterations in cell signaling pathways, oxidative stress responses, and apoptosis induction. These interactions are crucial for understanding its toxicological profile and potential health risks associated with exposure .

Several compounds are chemically related to ochratoxin A, each possessing unique properties:

Compound NameChemical FormulaUnique Features
Ochratoxin BC20H19ClNO6Lacks one methyl group compared to ochratoxin A
Ochratoxin CC19H17ClNO6Contains an additional hydroxyl group
10-Hydroxy-Ochratoxin AC20H19ClNO7Hydroxylated form with increased polarity
Ethylamide Ochratoxin AC21H22ClN2O6Modified amide structure enhancing solubility
4R-Hydroxy-Ochratoxin AC20H19ClNO7Hydroxy derivative affecting biological activity

The uniqueness of [U-13C]-Ochratoxin A lies in its stable isotope labeling which enhances its utility in analytical chemistry while retaining the toxicological characteristics associated with natural ochratoxins. This enables precise tracking and quantification in various biological matrices .

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

423.1493617 g/mol

Monoisotopic Mass

423.1493617 g/mol

Heavy Atom Count

28

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Dates

Modify: 2024-04-14

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